molecular formula C17H15ClN2O4 B2892388 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034272-20-1

2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Katalognummer: B2892388
CAS-Nummer: 2034272-20-1
Molekulargewicht: 346.77
InChI-Schlüssel: RCIOUCZJRXOQIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide features a fused furopyridine core substituted with a 4-chlorophenoxy group and an acetamide-linked ethyl chain. The furopyridine scaffold is known to influence pharmacokinetic properties, such as metabolic stability and binding affinity, in medicinal chemistry contexts .

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c18-13-1-3-14(4-2-13)24-11-15(21)19-7-9-20-8-5-12-6-10-23-16(12)17(20)22/h1-6,8,10H,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIOUCZJRXOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization Strategies

The furo[2,3-c]pyridine scaffold is synthesized through Rhodium-catalyzed cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., acrolein) under mild conditions (60–80°C, 12–24 h). Key steps include:

  • Substrate Preparation :
    • 2-Aminopyridine is treated with acrolein in dimethylacetamide (DMA) at 115°C for 2 h to form an enamine intermediate.
  • Cyclization :
    • Rhodium(II) acetate (2 mol%) catalyzes intramolecular cyclization, yielding 7-oxofuro[2,3-c]pyridine.

Yield : 68–75% after crystallization from ethanol.

Functionalization at Position 6

Introduction of the ethylamine sidechain requires N-alkylation :

  • Reaction Conditions :
    • 7-Oxofuro[2,3-c]pyridine is treated with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF at 80°C for 6 h.
  • Workup :
    • Neutralization with HCl followed by extraction with dichloromethane yields 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine.

Yield : 82%.

Synthesis of 2-(4-Chlorophenoxy)acetic Acid

Etherification of 4-Chlorophenol

  • Alkylation :
    • 4-Chlorophenol reacts with chloroacetyl chloride in acetone with K₂CO₃ as a base (0–5°C, 2 h).
  • Acid Hydrolysis :
    • The resulting 2-(4-chlorophenoxy)acetyl chloride is hydrolyzed with aqueous NaOH (1M) to yield the free acid.

Yield : 89%.

Amide Coupling Methodology

Metal-Free Coupling (Adapted from CN-111018735-B)

A green approach employs thiuram disulfide as a coupling agent:

  • Reaction Setup :
    • 2-(4-Chlorophenoxy)acetic acid (1.0 eq) and 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine (1.1 eq) are stirred with thiuram disulfide (1.2 eq) in acetonitrile at 25°C for 12 h.
  • Purification :
    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product.

Yield : 76%.

Conventional Activation with EDCl/HOBt

  • Activation :
    • 2-(4-Chlorophenoxy)acetic acid is treated with EDCl (1.5 eq) and HOBt (1.2 eq) in DCM at 0°C for 30 min.
  • Coupling :
    • The amine is added, and the reaction proceeds at 25°C for 6 h.
  • Workup :
    • Extraction with NaHCO₃ and brine yields the crude product, recrystallized from ethanol.

Yield : 85%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Optimal Solvents : DMA and NMP enhance cyclization yields due to high polarity.
  • Temperature Sensitivity : Furopyridine formation requires strict control (60–80°C) to avoid ring-opening side reactions.

Protection-Deprotection Strategies

  • SEM Protection : The SEM group (trimethylsilylethoxymethyl) stabilizes intermediates during alkylation, preventing N-oxide formation.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) removes SEM groups quantitatively.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
1H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyridine-H), 6.85–7.25 (m, 4H, Ar-H), 4.12 (q, 2H, J=6.8 Hz, CH₂), 3.89 (s, 2H, OCH₂CO)
13C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 159.8 (C-O), 153.1 (furan-C), 129.4–116.7 (Ar-C)
HRMS (ESI+) m/z 375.0845 [M+H]+ (calc. 375.0849)

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Metal-free (thiuram) 76 98.2
EDCl/HOBt 85 99.5
Rh-catalyzed cyclization 75 97.8

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structural analogs demonstrate:

  • Anticancer Activity : Furopyridines inhibit B-Raf kinase (GI₅₀ = 12–45 nM).
  • Anti-inflammatory Properties : Phenoxyacetamides modulate TLR8 signaling without cytokine release.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Biological Activity Reference
2-(4-Chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide (Target) Not explicitly provided* ~438.88 4-Chlorophenoxy, furopyridinone, acetamide Hypothesized kinase/GPCR modulation
2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide C23H21N3O3 387.4 Benzyl, methoxyphenyl, pyrrolopyridine, acetamide Not reported
5-Methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide C14H14N2O4S2 338.4 Thiophene sulfonamide, furopyridinone Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C13H11Cl2N3O2S 344.21 Dichlorophenyl, pyrimidin-thio, acetamide Potential antimicrobial/anti-inflammatory
Goxalapladib (Naphthyridine-based acetamide) C40H39F5N4O3 718.80 Naphthyridine, trifluoromethyl, fluorophenyl, acetamide Treatment of atherosclerosis

*Estimated molecular formula: C₂₃H₂₀ClN₃O₄ (derived from structural analysis).

Key Observations:

Core Heterocyclic Systems: The target compound’s furopyridinone core () contrasts with pyrrolopyridine (), pyrimidin-thio (), and naphthyridine () systems. These cores influence electronic properties and binding selectivity. The 7-oxo group in furopyridinone analogs may enhance hydrogen-bonding interactions compared to sulfur-containing systems (e.g., thiophene sulfonamide in ) .

Substituent Effects: The 4-chlorophenoxy group in the target compound differs from dichlorophenyl () and trifluoromethylbiphenyl () substituents. Chlorophenoxy groups are associated with improved lipophilicity and membrane permeability . Acetamide vs. Sulfonamide: Acetamide derivatives (e.g., ) generally exhibit higher metabolic stability than sulfonamides (), which may undergo faster hepatic clearance .

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of the compound consists of a chlorophenoxy group and a furo[2,3-c]pyridin-6(7H)-yl moiety , which contribute to its unique properties. The synthesis typically involves several steps, starting with the preparation of chlorophenoxy intermediates followed by coupling with the furo[2,3-c]pyridin-6(7H)-yl component through various condensation reactions using reagents such as EDCI or DCC.

Synthetic Route Overview

StepDescription
1Reacting 4-chlorophenol with an acylating agent to form chlorophenoxy acetic acid.
2Coupling with furo[2,3-c]pyridin-6(7H)-yl moiety through condensation reactions.
3Optimization of conditions for yield enhancement in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity and various cellular responses.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antifibrotic Activity: In vitro studies demonstrated that certain derivatives with similar structures effectively inhibited collagen synthesis in hepatic stellate cells, suggesting potential use in treating liver fibrosis .
  • Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cell lines, showing promise as a lead compound for anticancer drug development.
  • Neuroprotective Effects: Preliminary research indicates that it may possess neuroprotective properties by modulating signaling pathways involved in neuronal survival .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

  • Study on Hepatic Stellate Cells: A study focused on the effects of derivatives on collagen production showed significant inhibition of COL1A1 protein expression, indicating a potential role in antifibrotic therapy .
  • In Vivo Models: Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound, revealing favorable absorption and distribution characteristics.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-oneSimilar core structureAnticancer properties
2-chloro-4-(4-chlorophenoxy)-hypnoneContains chlorophenoxy groupAntifibrotic activity

Uniqueness

This compound stands out due to its combination of both chlorophenoxy and furo[2,3-c]pyridin-6(7H)-yl groups, which confer distinct biological activities not observed in similar compounds.

Q & A

Q. How to address solubility challenges in pharmacological assays?

  • Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations. Salt formation (e.g., hydrochloride) improves aqueous solubility. Nanoformulation (liposomes) enhances bioavailability. Solubility parameters (Hansen solubility sphere) guide solvent selection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.